molecular formula C12H19N3O4S2 B2927898 tert-Butyl 4-(thiazol-2-ylsulfonyl)piperazine-1-carboxylate CAS No. 1245823-82-8

tert-Butyl 4-(thiazol-2-ylsulfonyl)piperazine-1-carboxylate

Cat. No.: B2927898
CAS No.: 1245823-82-8
M. Wt: 333.42
InChI Key: DOFSVBBVPISRMZ-UHFFFAOYSA-N
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Description

tert-Butyl 4-(thiazol-2-ylsulfonyl)piperazine-1-carboxylate: is a compound that features a piperazine ring substituted with a thiazolylsulfonyl group and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(thiazol-2-ylsulfonyl)piperazine-1-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial techniques include continuous flow synthesis and the use of automated reactors .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(thiazol-2-ylsulfonyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The thiazolylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can undergo reduction reactions to yield thiazolidine derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, thiazolidine derivatives, and various substituted piperazine derivatives .

Scientific Research Applications

tert-Butyl 4-(thiazol-2-ylsulfonyl)piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-(thiazol-2-ylsulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The thiazolylsulfonyl group can interact with enzymes and receptors, modulating their activity. The piperazine ring enhances the compound’s binding affinity and selectivity for its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 4-(thiazol-2-ylsulfonyl)piperazine-1-carboxylate is unique due to the presence of the thiazolylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for diverse applications compared to other similar compounds .

Properties

IUPAC Name

tert-butyl 4-(1,3-thiazol-2-ylsulfonyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O4S2/c1-12(2,3)19-11(16)14-5-7-15(8-6-14)21(17,18)10-13-4-9-20-10/h4,9H,5-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOFSVBBVPISRMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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